

"physical and chemical properties of C5H4N2O5"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Methyl-4-nitro-3-isoxazolecarboxylic acid
Cat. No.:	B1392960

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Orotic Acid (C₅H₄N₂O₅)

Introduction

Orotic acid (C₅H₄N₂O₅), a pyrimidinedione and carboxylic acid, is a pivotal intermediate in the biosynthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA. [1] Historically, it was once miscategorized as vitamin B13, but it is now understood to be a non-vitamin compound synthesized endogenously.[2][3] Its unique chemical structure dictates a range of physical and chemical properties that are of significant interest to researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the core characteristics of orotic acid, detailing its physicochemical properties, reactivity, biochemical significance, and relevant experimental considerations.

Chemical Identity and Structure

Orotic acid is systematically known as 2,4-dioxo-1H-pyrimidine-6-carboxylic acid.[4] It is also referred to by several synonyms, including 6-Carboxyuracil, Animal galactose factor, and Orotinon.[4]

- Molecular Formula: C₅H₄N₂O₄[2][3][5][6]
- Molecular Weight: 156.10 g/mol [2][4][5]

- CAS Number: 65-86-1[2][3][4][5]
- IUPAC Name: 2,4-dioxo-1H-pyrimidine-6-carboxylic acid[4]

The structure of orotic acid features a heterocyclic pyrimidine ring with two keto groups and a carboxylic acid substituent at the C-6 position.[4] This combination of functional groups is fundamental to its chemical behavior and biological role.

Caption: Key functional groups of the Orotic Acid molecule.

Physicochemical Properties

The physical properties of orotic acid are summarized in the table below. These characteristics are crucial for designing experimental protocols, including dissolution studies, formulation development, and analytical method development.

Property	Value	Source
Appearance	White crystals or crystalline powder	[2][4]
Melting Point	$\geq 300\text{ }^{\circ}\text{C}$; 345-350 $^{\circ}\text{C}$ (decomposes)	[2][6][7][8]
Boiling Point	Decomposes	[8]
Water Solubility	Slightly soluble; 1.82 g/L at 18-25 $^{\circ}\text{C}$	[2][4][6][7]
Solubility in other solvents	Insoluble in EtOH; Soluble in DMSO (with warming)	[5][9]
Dissociation Constants (pKa)	pKa1 = 2.07; pKa2 = 9.45	[4][8]
LogP (o/w)	-0.83	[4][6]

The low LogP value indicates that orotic acid is a hydrophilic compound, consistent with its slight solubility in water and its biological role in aqueous environments.[4][6] The two pKa values correspond to the carboxylic acid group (pKa1 = 2.07) and one of the N-H protons on

the pyrimidine ring ($pK_{a2} = 9.45$).^{[4][8]} This means orotic acid will exist in various ionized forms depending on the pH of the solution.^[4]

Chemical Properties and Reactivity

Acid-Base Chemistry

As a carboxylic acid, orotic acid can donate a proton from its -COOH group. It readily reacts with bases, both organic (like amines) and inorganic, in neutralization reactions to form water and a salt.^{[2][10]} These reactions can be exothermic.^{[2][10]} The resulting orotate salts often exhibit increased water solubility compared to the parent acid.^[10] The pH of aqueous solutions of orotic acid is less than 7.0.^{[2][10]}

Stability and Decomposition

Orotic acid is stable under standard temperature and pressure.^{[2][7][11]} However, it is incompatible with strong oxidizing agents.^{[2][11]} When heated to decomposition, it emits toxic fumes containing nitrogen oxides (NO_x).^{[2][4]}

General Reactivity

The reactivity of orotic acid is characteristic of carboxylic acids.

- Reaction with Active Metals: In aqueous solution or when molten, it can react with active metals to produce hydrogen gas and a metal salt.^{[2][10]}
- Reaction with Carbonates and Bicarbonates: Reacts to produce carbon dioxide, water, and a salt.^[10]
- Corrosion: Even as a solid, it can absorb enough moisture from the air to become corrosive to metals like iron, steel, and aluminum.^{[2][10]}
- Other Reactions: It can react with various compounds such as cyanide salts, diazo compounds, isocyanates, and sulfides, which can generate toxic or flammable gases.^{[2][10]}

Biochemical Significance and Pathway

Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides.^[3] Dihydroorotate is oxidized to orotic acid by the mitochondrial enzyme dihydroorotate

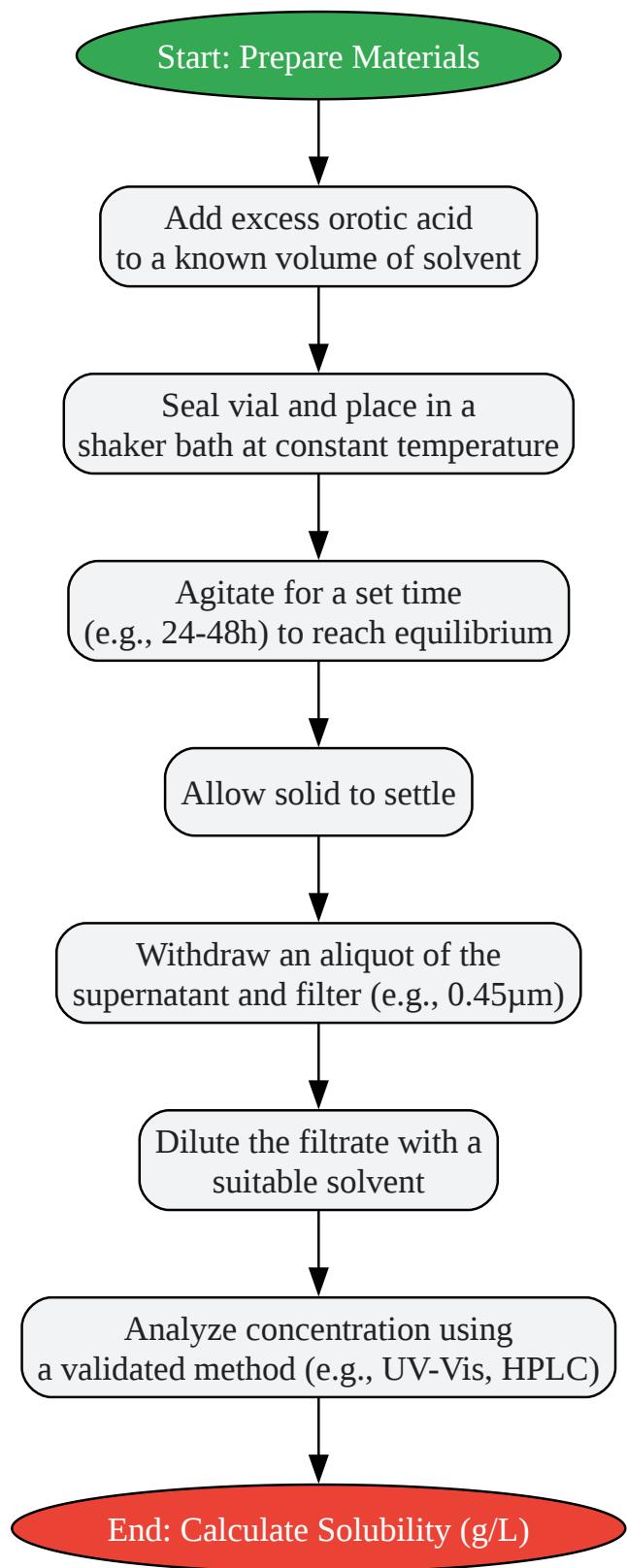
dehydrogenase.[3] Orotic acid then reacts with phosphoribosyl pyrophosphate (PRPP) to form orotidine-5'-monophosphate (OMP), a reaction catalyzed by UMP synthase.[3] OMP is subsequently decarboxylated to form uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. Disruptions in this pathway can lead to a metabolic disorder known as orotic aciduria, characterized by the buildup of orotic acid.[3]

[Click to download full resolution via product page](#)

Caption: Simplified pathway of pyrimidine nucleotide biosynthesis.

Experimental Protocols

Conceptual Synthesis and Purification Workflow


Several methods exist for the synthesis of orotic acid. One common approach involves the rearrangement of carboxymethylene hydantoin.[4][12] A generalized workflow for synthesis and purification is as follows:

- Reaction Setup: Reactants, such as hydantoin and glyoxylic acid, are combined in an appropriate solvent (e.g., water) under controlled temperature and pH, often in the presence of a base like sodium hydroxide.[12]
- Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Acidification and Precipitation: Upon completion, the reaction mixture is cooled and acidified (e.g., with hydrochloric acid) to precipitate the crude orotic acid product, taking advantage of its low solubility in acidic aqueous media.[2]

- Isolation: The crude product is isolated by filtration and washed with cold water to remove soluble impurities.[2]
- Purification: The crude solid is then purified, typically by recrystallization from a suitable solvent, to obtain high-purity orotic acid.
- Drying and Characterization: The purified crystals are dried under vacuum. The final product's identity and purity are confirmed using analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Workflow for Solubility Determination

The equilibrium solubility of orotic acid in a given solvent can be determined using the shake-flask method, a standard and reliable protocol.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Safety and Handling

Orotic acid is considered a hazardous substance and requires careful handling.[11][13]

- Health Hazards: It is harmful if swallowed and can cause skin, eye, and respiratory irritation. [11][13]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with appropriate respiratory protection to avoid inhaling dust.[7][11][13]
- Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling. Keep containers securely sealed when not in use.[11][13]
- Storage: Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][11]
- Spills: For small spills, dampen the solid material with water and transfer it to a suitable container for disposal. Avoid generating dust. Wash the contaminated area with soap and water.[10]

Applications in Research and Drug Development

Orotic acid's role in metabolism makes it a valuable compound for study.

- Metabolic Research: It is used to study the pyrimidine biosynthesis pathway and metabolic disorders like orotic aciduria.[1] Inducing fatty liver in animal models with orotic acid is a common method to investigate lipid metabolism.[1]
- Mineral Carriers: Orotic acid is sometimes used in dietary supplements as a carrier for minerals (e.g., lithium orotate), purportedly to increase their bioavailability.[3]
- Drug Development: As a precursor to essential biomolecules, derivatives of orotic acid are explored as potential therapeutic agents, including as anti-cancer drugs.[1]

Conclusion

Orotic acid ($C_5H_4N_2O_5$) is a well-characterized heterocyclic compound with distinct physical and chemical properties rooted in its pyrimidine and carboxylic acid functionalities. Its slight water solubility, acidic nature, and specific reactivity profile are critical considerations for its handling and use in experimental settings. As a central metabolite in pyrimidine synthesis, orotic acid remains a compound of high interest for researchers in biochemistry, metabolic science, and pharmacology, offering a window into fundamental cellular processes and potential therapeutic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Orotic acid CAS#: 65-86-1 [m.chemicalbook.com]
- 3. Orotic acid - Wikipedia [en.wikipedia.org]
- 4. Orotic Acid | $C_5H_4N_2O_4$ | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. orotic acid, 65-86-1 [thegoodscentscompany.com]
- 7. carlroth.com [carlroth.com]
- 8. Orotic acid - Sciencemadness Wiki [sciencemadness.org]
- 9. selleckchem.com [selleckchem.com]
- 10. OROTIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. US4062847A - Process for preparing orotic acid - Google Patents [patents.google.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. ["physical and chemical properties of $C_5H_4N_2O_5$ "]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1392960#physical-and-chemical-properties-of-c5h4n2o5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com